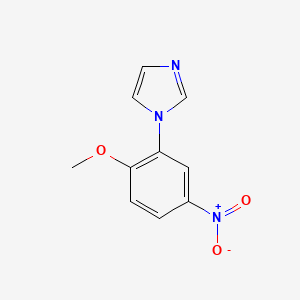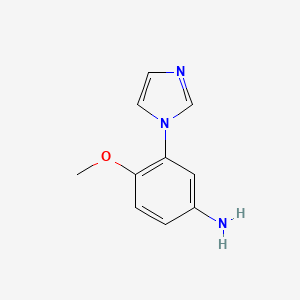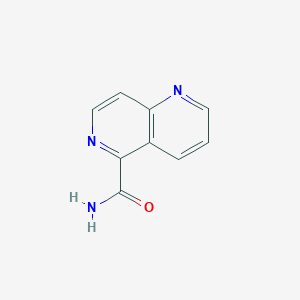
1,6-Naphthyridine-5-carboxamide
Vue d'ensemble
Description
1,6-Naphthyridine-5-carboxamide is a compound that belongs to the class of naphthyridines . Naphthyridines are nitrogen-containing heterocyclic compounds that have been well explored by the scientific community due to their broad spectrum of biological applications . Specifically, 1,6-naphthyridines are pharmacologically active, with a variety of applications such as anticancer, anti-HIV, anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .
Synthesis Analysis
The synthesis of 1,6-naphthyridines often involves the Skraup reaction, in which an aminopyridine and a glycerol derivative are heated in the presence of an oxidizing agent (e.g., nitrobenzene) and sulfuric acid . One modification used 4-aminopyridine-N-oxide as the starting material; the resulting 1,6-naphthyridine-N-oxide was then reduced to the free base .Molecular Structure Analysis
The molecular structure of this compound is characterized by the fusion of two pyridines through two adjacent carbon atoms, making it the naphthalene analog of pyridine with one nitrogen atom in each ring . The empirical formula is C9H6N2O2 and the molecular weight is 174.16 .Chemical Reactions Analysis
The specific and differential functionalization of the 1,6-naphthyridine core leads to specific activity . For example, (phenoxy-aryl)urea appended 1,6-naphthyridines act as sex hormone regulatory agents, N-arylated/chromone/acid appended 1,6-naphthyridines act as anti-HIV agents, and naphthalene-fused 1,6-naphthyridines act as anticancer agents .Physical And Chemical Properties Analysis
1,6-Naphthyridine is a white solid with a melting point of less than 40 ºC . It is part of a family of six naphthyridine isomers, which are all white solids but have a surprisingly wide span of melting points .Applications De Recherche Scientifique
Cancer Therapeutics and HIV-1 Inhibition : 1,6-Naphthyridine derivatives, especially those with modifications at the 5- and 8-positions, show promise in cancer therapeutics. They have been found to possess significant cytotoxicity against various cancer cell lines and effective inhibition against select oncogenic kinases. Furthermore, some of these compounds have shown potent inhibition of HIV-1 integrase, which is vital for antiretroviral therapy (Zeng et al., 2012).
Synthesis of Hydroxycarboxamide Derivatives : Research into the synthesis of various hydroxycarboxamide derivatives of 1,6-Naphthyridine has been conducted. These compounds have unique spectroscopic properties, and their synthesis is crucial for further pharmaceutical applications (Blanco et al., 2005).
Anti-inflammatory and Analgesic Properties : Some derivatives of 1,8-Naphthyridine have shown potent analgesic or anti-inflammatory activity. These compounds are noteworthy for their lack of acute gastrolesivity, making them potentially safer options for pain management and treatment of inflammation (Roma et al., 2010).
c-Met Kinase Inhibition : The 1,6-Naphthyridine motif has been identified as a new class of c-Met kinase inhibitor. Structural variations in these compounds have been linked to effective Met inhibition, which is significant for the development of new anticancer drugs (Wang et al., 2013).
- app/papers/anticancer-antiinflammatory-activities-srivastava/558f2d0c9aa9506796659f9c10ea10d3/?utm_source=chatgpt).
Pharmacokinetic Evaluation for Anticancer Activity : Pharmacokinetic evaluations of 1,8-Naphthyridine derivatives with potent anticancer activity have been conducted. These studies are crucial for developing naphthyridine derivatives as anticancer candidates, focusing on absorption, distribution, metabolism, and excretion (Awasthi et al., 2014).
Synthesis and Cytotoxic Activity in Cancer Therapy : Research into the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines has shown that these compounds retain potent cytotoxicity against various cancer cell lines. This underscores their potential in developing new anticancer drugs (Deady et al., 2005).
- ensus.app/papers/synthesis-anticancer-properties-functionalized-lavanya/c10df9419a6f58f6b3b89075ec6c1017/?utm_source=chatgpt).
Cyanation Reactions of Naphthyridine N-Oxides : Studies on the cyanation of 1,6-Naphthyridine N-oxides have provided insights into the chemical reactivity of these compounds. This research is vital for understanding the chemical properties and potential applications of naphthyridine derivatives (Kobayashi et al., 1969).
CB2 Receptor Antagonists/Inverse Agonists : Synthesis and pharmacological evaluation of pyrazolo[5,1-f][1,6]naphthyridine-carboxamide derivatives have been conducted for their affinity at CB1 and CB2 receptors. These compounds could serve as potential antagonists/inverse agonists for CB2 receptors, which is relevant for treating various diseases (Dore et al., 2016).
Safety and Hazards
According to the safety data sheet, 1,6-Naphthyridine is harmful if swallowed and causes serious eye damage . It is classified under the Globally Harmonized System of Classification and Labeling of Chemicals as having acute toxicity (oral, category 4) and serious eye damage/eye irritation (category 1) .
Orientations Futures
The burgeoning interest in the synthesis and biological applications of 1,6-naphthyridines reflects their importance in the synthetic as well as medicinal chemistry fields . Although recent synthetic developments have paved a path to a wide range of functionalized 1,6-naphthyridines, a complete correlation of synthesis with biological activity remains elusive . Future research may focus on this correlation to further understand the potential applications of 1,6-naphthyridine-5-carboxamide and similar compounds.
Propriétés
IUPAC Name |
1,6-naphthyridine-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c10-9(13)8-6-2-1-4-11-7(6)3-5-12-8/h1-5H,(H2,10,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMWDFIPSRVCGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=O)N)N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70492251 | |
| Record name | 1,6-Naphthyridine-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70492251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61327-63-7 | |
| Record name | 1,6-Naphthyridine-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70492251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



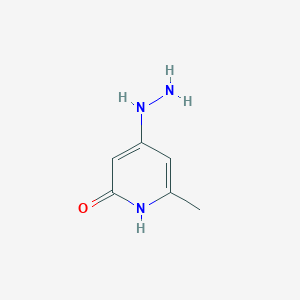
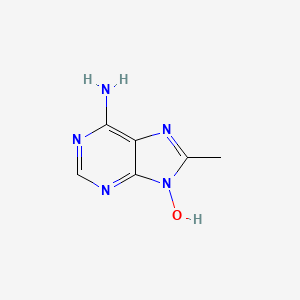



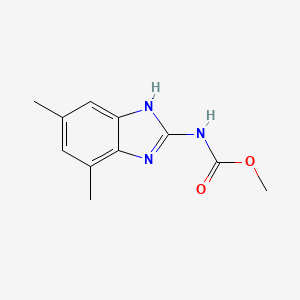
![3-Methyl-3H-imidazo[4,5-b]pyridine-2-carbaldehyde](/img/structure/B3354860.png)

